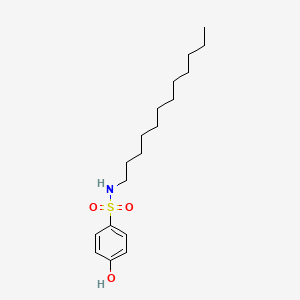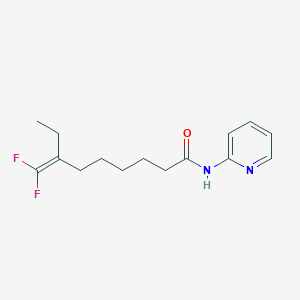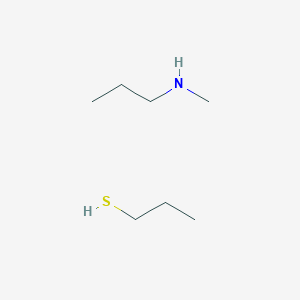
N-methylpropan-1-amine;propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylpropan-1-amine;propane-1-thiol is a compound that consists of two distinct functional groups: an amine group and a thiol group The amine group is represented by N-methylpropan-1-amine, while the thiol group is represented by propane-1-thiol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylpropan-1-amine typically involves the alkylation of propan-1-amine with methyl iodide under basic conditions. The reaction can be represented as follows:
CH3CH2CH2NH2+CH3I→CH3CH2CH2NHCH3+HI
This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydroiodic acid formed.
Propane-1-thiol can be synthesized by the reaction of 1-chloropropane with sodium hydrosulfide:
CH3CH2CH2Cl+NaSH→CH3CH2CH2SH+NaCl
Industrial Production Methods
On an industrial scale, N-methylpropan-1-amine is produced by the reaction of propan-1-amine with methanol in the presence of a catalyst such as alumina. Propane-1-thiol is produced by the reaction of propene with hydrogen sulfide in the presence of a catalyst such as alumina or silica.
Chemical Reactions Analysis
Types of Reactions
N-methylpropan-1-amine and propane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: Propane-1-thiol can be oxidized to form disulfides.
Reduction: N-methylpropan-1-amine can be reduced to form primary amines.
Substitution: Both compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents for propane-1-thiol.
Reduction: Lithium aluminum hydride can be used as a reducing agent for N-methylpropan-1-amine.
Substitution: Alkyl halides can be used as reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Propane-1-thiol forms dipropyl disulfide.
Reduction: N-methylpropan-1-amine forms propan-1-amine.
Substitution: N-methylpropan-1-amine can form N-alkylated amines, and propane-1-thiol can form alkyl thiols.
Scientific Research Applications
N-methylpropan-1-amine;propane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein structure.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methylpropan-1-amine;propane-1-thiol involves its interaction with various molecular targets and pathways. The amine group can act as a nucleophile, participating in nucleophilic substitution reactions. The thiol group can act as a reducing agent, participating in redox reactions. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-methylpropan-1-amine: Similar compounds include N-ethylpropan-1-amine and N-isopropylpropan-1-amine.
Propane-1-thiol: Similar compounds include butane-1-thiol and pentane-1-thiol.
Uniqueness
N-methylpropan-1-amine;propane-1-thiol is unique due to the presence of both an amine group and a thiol group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
651331-02-1 |
|---|---|
Molecular Formula |
C7H19NS |
Molecular Weight |
149.30 g/mol |
IUPAC Name |
N-methylpropan-1-amine;propane-1-thiol |
InChI |
InChI=1S/C4H11N.C3H8S/c1-3-4-5-2;1-2-3-4/h5H,3-4H2,1-2H3;4H,2-3H2,1H3 |
InChI Key |
UHGQEGSOKINQJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC.CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


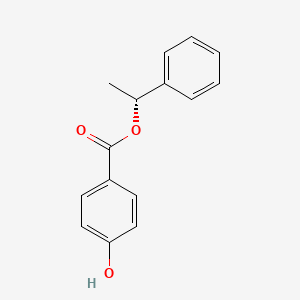
![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-methoxyphenoxy)phenyl]-](/img/structure/B12537835.png)
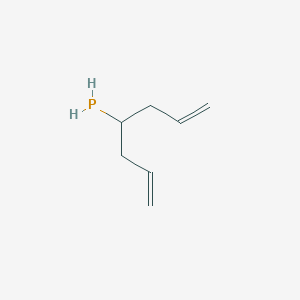
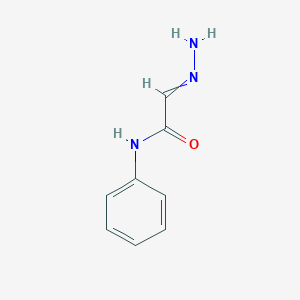

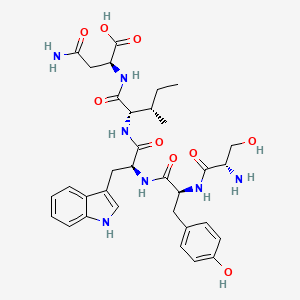
![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
![2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12537875.png)
![2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine](/img/structure/B12537876.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)

